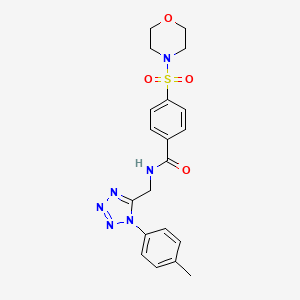
4-(morpholinosulfonyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(morpholinosulfonyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide” is a complex organic molecule. It contains several functional groups including a morpholinosulfonyl group, a benzamide group, and a tetrazolyl group .
Molecular Structure Analysis
The exact molecular structure of this compound would need to be determined by techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the benzamide group might undergo reactions typical of amides, while the tetrazolyl group could participate in reactions typical of heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of intermolecular forces .Applications De Recherche Scientifique
Synthesis and Characterization
Research in the field of chemical synthesis often explores the creation of novel compounds that could have various applications, including medicinal and material sciences. For instance, a study on the synthesis and characterization of novel 5-substituted tetrazoles reveals the process of creating compounds with potential corrosion inhibiting activity for mild steel in acidic media. This showcases the broader chemical interest in synthesizing and understanding compounds with a tetrazolyl methyl component, which may offer insights into the chemical behavior and potential utility of the specified compound (Aouine et al., 2011).
Potential Applications in Material Science
The application of chemically synthesized compounds extends into material science, where their properties can be leveraged for corrosion inhibition, a critical area in the maintenance of metal structures. The aforementioned study on tetrazoles indicates the potential for such compounds to serve as corrosion inhibitors, highlighting the practical implications of synthetic chemistry research in developing new materials that could help protect against corrosion (Aouine et al., 2011).
Structural Characterization and Bioactivity
Further, the detailed structural characterization of similar compounds, as demonstrated through methods like NMR spectroscopy and X-ray crystallography, provides essential insights into their molecular configuration. This information is crucial for understanding the interaction mechanisms of these compounds with biological targets or materials, potentially leading to the development of new drugs or materials with specific desired properties. For example, studies on benzamide derivatives have examined their crystal structures and anti-fatigue effects, suggesting a methodology for exploring the bioactive potential of new compounds (Wu et al., 2014).
Propriétés
IUPAC Name |
N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O4S/c1-15-2-6-17(7-3-15)26-19(22-23-24-26)14-21-20(27)16-4-8-18(9-5-16)31(28,29)25-10-12-30-13-11-25/h2-9H,10-14H2,1H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQSAIHFHGZXBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(morpholinosulfonyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(2,5-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2814398.png)
![1-[(3R,4R)-3-Amino-4-(4-fluorophenyl)piperidin-1-yl]-2-[(2-methylpyrazol-3-yl)methoxy]ethanone;hydrochloride](/img/structure/B2814401.png)
![N-(1-cyanocyclobutyl)-3-[(thiophen-2-yl)methoxy]benzamide](/img/structure/B2814403.png)
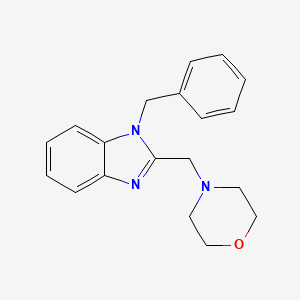
![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,4-dimethoxybenzamide](/img/structure/B2814406.png)

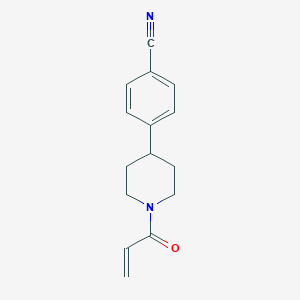

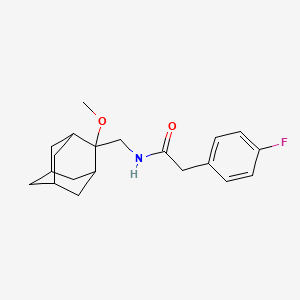

![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)propan-1-one](/img/structure/B2814416.png)
![Methyl 5-[1-(methylamino)cyclopropyl]furan-2-carboxylate;hydrochloride](/img/structure/B2814417.png)
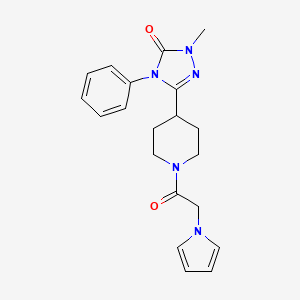
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone](/img/structure/B2814420.png)